molecular formula C6H7NO4S2 B15290472 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid

5-Methyl-2-sulfamoylthiophene-3-carboxylic acid

Cat. No.: B15290472
M. Wt: 221.3 g/mol
InChI Key: SWVCQVNUHZERAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-sulfamoylthiophene-3-carboxylic acid (CAS: Not explicitly provided in evidence; molecular formula: C₆H₇NO₄S₂) is a heterocyclic compound featuring a thiophene ring substituted with a sulfamoyl group (-SO₂NH₂) at position 2, a carboxylic acid (-COOH) at position 3, and a methyl (-CH₃) group at position 3. It is synthesized via cyclization and acid-catalyzed hydrolysis, as demonstrated in a 2002 study where refluxing 2-acetylthiomethyl-4-(4-methoxycarbonylphenyl)-4-oxobutanoic acid in methanol and sulfuric acid yielded the compound with 83% efficiency . Key physicochemical properties include a melting point of 198°C, and elemental composition: C (32.89%), H (3.30%), N (6.34%), S (28.90%), closely matching theoretical values . Its IR spectrum shows characteristic peaks for -NH₂ (3446 cm⁻¹), -COOH (1713 cm⁻¹), and sulfonamide S=O (1212 cm⁻¹) .

Properties

Molecular Formula

C6H7NO4S2

Molecular Weight

221.3 g/mol

IUPAC Name

5-methyl-2-sulfamoylthiophene-3-carboxylic acid

InChI

InChI=1S/C6H7NO4S2/c1-3-2-4(5(8)9)6(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11)

InChI Key

SWVCQVNUHZERAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. In the presence of concentrated sulfuric acid, the alcohol group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-sulfamoylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-methyl-2-sulfamoylthiophene-3-carboxylic acid is highlighted through comparisons with analogous thiophene derivatives (Table 1).

Table 1: Comparative Analysis of Thiophene-Based Sulfonamide/Carboxylic Acid Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight Melting Point Key Applications/Notes
This compound C₆H₇NO₄S₂ Sulfamoyl, carboxylic acid, methyl 221.26 g/mol 198°C Synthetic intermediate for heterocycles; potential pharmaceutical applications
5-Chloro-3-sulfothiophene-2-carboxylic acid C₅H₃ClO₅S₂ Sulfonic acid (-SO₃H), carboxylic acid, chloro 258.65 g/mol Not reported High-purity reference material for drug manufacturing; complies with USP/EMA standards
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₇H₆Cl₂O₄S₂ Chlorosulfonyl (-SO₂Cl), ester (-COOCH₃), chloro 289.15 g/mol Not reported Intermediate for agrochemicals; reactive chlorosulfonyl group enables further derivatization
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid C₁₄H₁₂ClO₃S Phenoxymethyl, carboxylic acid, chloro 298.76 g/mol Not reported Pharmaceutical intermediate; bulky substituents may enhance target specificity
5-Methylthiophene-2-carboxylic acid C₆H₆O₂S Carboxylic acid, methyl 142.17 g/mol Not reported Simpler analog; used in polymer and coordination chemistry

Key Differences and Implications

Functional Group Diversity: The sulfamoyl group in the target compound distinguishes it from sulfonic acid (e.g., 5-chloro-3-sulfothiophene-2-carboxylic acid) or chlorosulfonyl derivatives (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate). Sulfamoyl groups exhibit hydrogen-bonding capacity, enhancing solubility and bioactivity compared to sulfonic acids . Substituent Position: Methyl groups at position 5 (target compound) vs. phenoxymethyl (CAS 934080-73-6) influence steric hindrance and electronic effects, modulating reactivity in cross-coupling reactions .

Synthetic Utility :

  • The target compound’s carboxylic acid and sulfamoyl groups enable dual reactivity for amide bond formation or metal coordination, unlike ester-containing analogs (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate), which require hydrolysis for further functionalization .

Regulatory and Industrial Relevance :

  • 5-Chloro-3-sulfothiophene-2-carboxylic acid is prioritized in commercial drug synthesis due to compliance with pharmacopeial standards (USP/EMA), whereas the target compound remains primarily a research intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.